2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

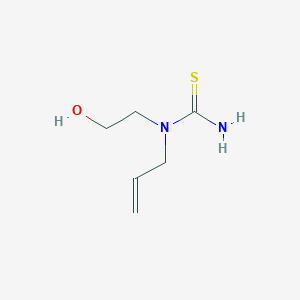

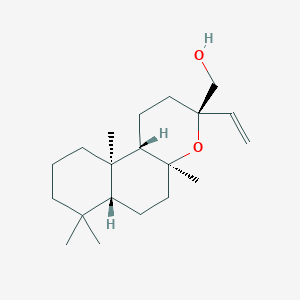

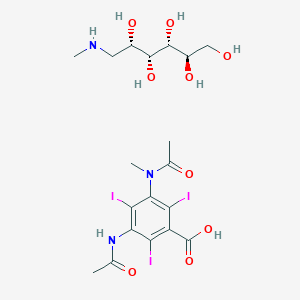

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C13H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It can be used as an organic synthesis intermediate and a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2nc([nH]c2c1)-c3ccncc3 . The InChI key for this compound is TYFICRRCLJYFJU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is 239.23 g/mol . The compound is described as a yellow to brown powder .Aplicaciones Científicas De Investigación

- “2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate .

- The specific methods of application or experimental procedures are not provided in the source .

- There are no specific results or outcomes mentioned in the source .

- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .

- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .

- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .

- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- The specific methods of application or experimental procedures are not provided in the source .

Organic Synthesis and Pharmaceutical Intermediates

Corrosion Inhibitor

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .

- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .

- The specific methods of application or experimental procedures are not provided in the source .

Medicinal Chemistry

Collagen Prolyl-4-Hydroxylase Inhibitor

- “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid” can be used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .

- The specific methods of application or experimental procedures are not provided in the source .

- A pyridin-3-yl imidazole derivative was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

- The specific methods of application or experimental procedures are not provided in the source .

- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .

- These compounds were also found to be orally bioavailable .

- The specific methods of application or experimental procedures are not provided in the source .

Monomers for Synthesizing MOF Materials

Antimicrobial Potential

Inhibitor of Protein Kinase B/Akt

Safety And Hazards

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |

CAS RN |

124340-93-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)

![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)